![molecular formula C8H11Cl2F3N2 B2412507 1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride CAS No. 1349717-46-9](/img/structure/B2412507.png)
1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2F3N2 . It is also known by the synonyms 1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride and (2-(TRIFLUOROMETHYL)BENZYL)HYDRAZINE DIHYDROCHLORIDE .
Molecular Structure Analysis
The molecular structure of 1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride is represented by the InChI code 1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H . This indicates that the molecule contains a benzyl group attached to a hydrazine group, with a trifluoromethyl group attached to the benzyl group.Physical And Chemical Properties Analysis
The molecular weight of 1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride is 263.0875496 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Applications De Recherche Scientifique
Synthesis and Biological Activities
- Synthesis of Heterocyclic Compounds : 1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride is used in the synthesis of various heterocyclic compounds, which have been evaluated for antimicrobial, analgesic, and anthelmintic activities (Naganagowda et al., 2011).
Synthesis of Fluorinated Heterocycles
- Formation of Pyrazoles, Isoxazoles, Pyrimidines, and Quinolines : The compound is involved in the condensation with various diketones to produce pyrazoles, isoxazoles, pyrimidines, and quinolines. These compounds, with the trifluoromethyl group, show a range of biological activities (Sloop et al., 2002).
Enzyme Inhibition and Antimicrobial Properties
- Inhibition of Acetylcholinesterase and Butyrylcholinesterase : Derivatives of 1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride are studied for their potential as inhibitors of acetylcholinesterase and butyrylcholinesterase, showing moderate inhibition and potential for treatment in conditions like Alzheimer's disease (Krátký et al., 2020).
Pharmaceutical Development
- Construction of Pharmaceutically Valuable Triazoles : The compound is used in the synthesis of 3-trifluoromethyl-1,2,4-triazoles, which are important in pharmaceuticals. This synthesis offers a route to explore the toxicity and structure-activity relationship of these compounds (Wang et al., 2022).
Propriétés
IUPAC Name |
[2-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-4-2-1-3-6(7)5-13-12;;/h1-4,13H,5,12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAQYQIJYSCQDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)C(F)(F)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2412424.png)
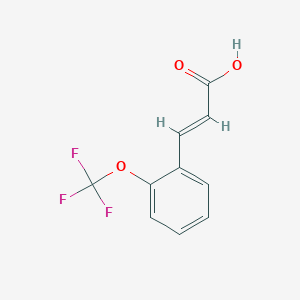
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide](/img/no-structure.png)

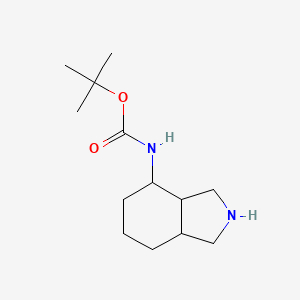
![Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2412436.png)
![4-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2412437.png)
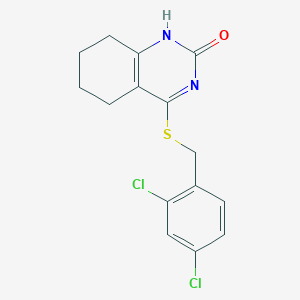
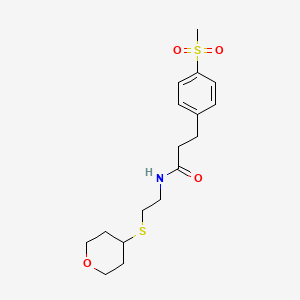
![3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid](/img/structure/B2412441.png)
![3-(3-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412442.png)

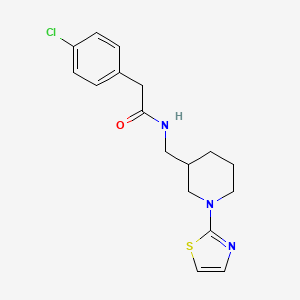
![5-Chloro-6-[3-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2412446.png)